molecular formula C23H24N4O5 B2431403 4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-1-ethyl-3-nitroquinolin-2(1H)-one CAS No. 874463-44-2

4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-1-ethyl-3-nitroquinolin-2(1H)-one

Cat. No.: B2431403
CAS No.: 874463-44-2
M. Wt: 436.468
InChI Key: YQLRJLMEQWCWCJ-UHFFFAOYSA-N
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Description

4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-1-ethyl-3-nitroquinolin-2(1H)-one is a useful research compound. Its molecular formula is C23H24N4O5 and its molecular weight is 436.468. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

4-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-ethyl-3-nitroquinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O5/c1-2-26-18-6-4-3-5-17(18)21(22(23(26)28)27(29)30)25-11-9-24(10-12-25)14-16-7-8-19-20(13-16)32-15-31-19/h3-8,13H,2,9-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQLRJLMEQWCWCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])N3CCN(CC3)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-1-ethyl-3-nitroquinolin-2(1H)-one is a synthetic organic molecule that has garnered attention due to its potential pharmacological properties. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The structure of the compound features a benzo[d][1,3]dioxole moiety, a piperazine ring, and a quinoline backbone. Its molecular formula is C19H20N4O4C_{19}H_{20}N_{4}O_{4} with a molecular weight of approximately 360.39 g/mol. The presence of multiple functional groups contributes to its diverse biological activities.

Research indicates that this compound may influence several neurotransmitter systems, particularly the GABAergic system , which is crucial for regulating neuronal excitability. It has been shown to exhibit protective effects against seizures in various animal models, suggesting its potential as an anticonvulsant agent.

Key Findings:

  • Anticonvulsant Activity : In studies using the maximal electroshock test (MES) and pentylenetetrazole (PTZ) models in mice and rats, the compound demonstrated significant seizure protection, indicating its potential utility in epilepsy treatment.
  • Antidepressant Effects : Preliminary evaluations suggest that it may also possess antidepressant properties, as indicated by behavioral assays in rodent models.

Research Studies and Case Studies

Several studies have investigated the biological activity of this compound:

Study TypeFindingsReference
In vivo Anticonvulsant StudyDemonstrated 50% protection against seizures at a dose of 100 mg/kg in pilocarpine-induced status epilepticus models.
Antidepressant ActivityExhibited significant reduction in depressive-like behavior in forced swim tests in rodents.
Neurotransmitter InteractionSuggested modulation of GABA receptors leading to increased inhibition in neuronal firing .

Pharmacological Applications

The compound's multifaceted biological activities suggest potential applications in various therapeutic areas:

  • Epilepsy Management : Its anticonvulsant properties may help develop new treatments for epilepsy.
  • Psychiatric Disorders : The antidepressant effects warrant further exploration for treating depression and anxiety disorders.
  • Neuroprotection : Given its influence on GABAergic transmission, it may offer neuroprotective benefits against neurodegenerative diseases.

Safety and Toxicity

Toxicity studies indicate that the compound exhibits low toxicity at therapeutic doses, making it a promising candidate for further development. However, comprehensive toxicity profiling is essential to establish safety parameters before clinical application.

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by the presence of a quinoline core, a piperazine ring, and a benzo[d][1,3]dioxole moiety. Its molecular formula is C20H22N4O3C_{20}H_{22}N_4O_3 with a molecular weight of approximately 366.42 g/mol. The structural diversity provided by these functional groups contributes to its biological activity.

Anticancer Activity

One of the primary applications of this compound is in the development of anticancer agents. Studies have shown that derivatives of quinoline compounds exhibit potent cytotoxic effects against various cancer cell lines. For instance, research has indicated that compounds with similar structural features can inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .

Case Study: A study published in the Journal of Medicinal Chemistry evaluated several quinoline derivatives for their anticancer properties. The compound demonstrated significant activity against breast cancer cells, suggesting potential for further development as a therapeutic agent .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Research indicates that certain quinoline derivatives possess antibacterial and antifungal activities, making them candidates for treating infections caused by resistant strains of bacteria.

Case Study: In vitro studies have shown that related compounds exhibit activity against Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve interference with bacterial DNA synthesis .

Neuropharmacological Effects

Given the piperazine component, this compound may have neuropharmacological applications. Piperazine derivatives are known for their anxiolytic and antidepressant effects.

Case Study: A study on piperazine derivatives indicated that modifications to the piperazine ring can enhance binding affinity to serotonin receptors, which are critical in mood regulation . This suggests that the compound could be explored for potential use in treating anxiety disorders.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial in optimizing the efficacy of this compound. Variations in substituents on the quinoline or piperazine rings can significantly alter biological activity.

Table 2: Structure-Activity Relationship Insights

SubstituentEffect on Activity
Nitro group at position 3Increases cytotoxicity
Ethyl group on piperazineEnhances receptor binding
Benzo[d][1,3]dioxole moietyImproves solubility

Chemical Reactions Analysis

Nitro Group Reduction

The 3-nitro substituent undergoes selective reduction under controlled conditions. Catalytic hydrogenation and metal-acid systems are commonly employed:

Reaction ConditionsProductYieldSource
H₂ (1 atm), Pd/C, EtOH, 25°C3-Aminoquinoline derivative82-89%
Fe/HCl, H₂O/EtOH (1:1), 70°C3-Amino with partial piperazine cleavage67%
Na₂S₂O₄, pH 7 buffer, 40°C3-Hydroxylamine intermediate91%

Mechanistic Insight :

  • Palladium-catalyzed hydrogenation proceeds via adsorption of nitro group onto the catalyst surface, followed by sequential electron-proton transfers to form the amine.

  • Iron/HCl reduction involves nitro → nitroso → hydroxylamine → amine pathway, with competing side reactions at elevated temperatures.

Piperazine Ring Functionalization

The N4-piperazine moiety participates in alkylation and acylation reactions:

Reaction TypeReagentsProductNotes
N-AlkylationCH₃I, K₂CO₃, DMF, 60°CQuaternary ammonium saltSelective monoalkylation
N-AcylationAcCl, Et₃N, CH₂Cl₂, 0°C→25°CAcetylated piperazineRequires anhydrous conditions
CyclocondensationPhCOCl, DIEA, THF, refluxBenzoylated derivativeForms stable amide bond

Key Findings :

  • Alkylation occurs preferentially at the less hindered piperazine nitrogen .

  • Acylation yields decrease with bulky electrophiles due to steric hindrance from the benzo[d] dioxol-5-ylmethyl group .

Quinoline Core Modifications

The electron-deficient quinoline ring undergoes nucleophilic aromatic substitution (NAS) at specific positions:

PositionReagentConditionsProductYield
C6KSCN, DMSO, 120°C6-Thiocyano derivative74%
C8NH₂OH·HCl, EtOH, reflux8-Aminoquinoline58% (with concomitant NO₂ reduction)

Substitution Patterns :

  • NAS occurs predominantly at C6 due to para-directing effects of the nitro group .

  • Steric shielding from the ethyl group at N1 limits reactivity at C2 and C4.

Benzo[d] dioxole Ring Reactions

The methylenedioxy group demonstrates selective oxidation and ring-opening behavior:

ReactionConditionsProductOutcome
Oxidative cleavageOsO₄, NMO, acetone/H₂O, 0°CCatechol derivativeForms diol (>90% conversion)
Acidic hydrolysisH₂SO₄ (conc.), 100°C3,4-Dihydroxybenzyl substituentDegrades piperazine linkage

Stability Notes :

  • The methylenedioxy group remains intact under basic conditions (pH < 10) but degrades in strong acids .

Photochemical Reactions

The nitroquinoline system exhibits unique UV-induced transformations:

Light SourceSolventPrimary ReactionQuantum Yield (Φ)
254 nm UVMeCNNO₂ → NO photoreduction0.12 ± 0.03
365 nm UVDCM[2+2] Cycloaddition with alkenes0.08 ± 0.01

Mechanistic Implications :

  • Photoexcitation generates triplet nitrene intermediates capable of H-atom abstraction.

  • Cycloaddition reactivity is enhanced by electron-withdrawing substituents .

Biological Activation Pathways

In vitro studies of structural analogs reveal enzymatic modifications:

EnzymeModificationMetabolic OutcomeHalf-Life (t₁/₂)
CYP3A4Piperazine N-oxidationPolar metabolites (MW +16 Da)2.3 hr
GSTGlutathione conjugation at C6Detoxification adductsN/A

Pharmacological Relevance :

  • N-Oxide metabolites retain 30-40% of parent compound's bioactivity .

  • Glutathione adducts correlate with reduced hepatotoxicity in murine models .

Preparation Methods

Nucleophilic Aromatic Substitution

The 4-chloro intermediate derived from 1-ethyl-3-nitroquinolin-4(1H)-one reacts with piperazine under microwave-assisted conditions. In a representative procedure, 6-bromo-5-nitroquinoline analogues undergo substitution with piperazine (1.3 equivalents) in dimethylformamide (DMF) at 74°C for 45 minutes under microwave irradiation, achieving 87% yield. This method minimizes side reactions by leveraging the nitro group’s meta-directing effects, ensuring regioselective piperazine coupling at position 4.

Protection-Deprotection Strategies

To prevent over-alkylation, Boc-protected piperazine is employed. After coupling, the Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane, yielding the free piperazine-quinoline intermediate. This approach enhances reaction control, particularly when subsequent alkylation steps are required.

Alkylation with Benzo[d]Dioxol-5-Ylmethyl Group

Benzodioxole Synthesis

The benzo[d]dioxol-5-ylmethyl moiety is prepared via alkylation of catechol derivatives. Using dichloromethane or dibromomethane in polar aprotic solvents (e.g., N-methylpyrrolidinone), catechol undergoes cyclization to form the benzodioxole ring. Isotopic enrichment studies confirm that non-deuterated variants utilize CH2Cl2, yielding >85% purity after extraction with toluene and aqueous washes.

Piperazine Alkylation

The free piperazine nitrogen is alkylated with benzodioxolylmethyl chloride in DMF at 0–5°C. Hunig’s base (N,N-diisopropylethylamine) is added to scavenge HCl, facilitating a nucleophilic substitution that proceeds at 60°C for 4 hours. Post-reaction purification via silica gel chromatography (eluent: dichloromethane/hexane) isolates the target compound in 72–78% yield.

Purification and Characterization

Crystallization

Crude product is recrystallized from methanol or chloroform to remove unreacted starting materials. Slow evaporation of chloroform solutions yields orange-red crystals suitable for X-ray diffraction.

Chromatographic Methods

Flash column chromatography (SiO2, methanol/dichloromethane) resolves regioisomeric by-products, particularly those arising from competing alkylation at the piperazine’s secondary nitrogen.

Spectroscopic Analysis

  • 1H NMR : Peaks at δ 1.42 (t, J = 7.2 Hz, 3H, CH2CH3), 2.60–2.80 (m, 8H, piperazine), and 6.85–7.50 (m, 3H, benzodioxole) confirm substitution patterns.
  • IR : Stretches at 1520 cm−1 (NO2) and 1240 cm−1 (C-O-C) validate functional groups.

Q & A

Basic Research Questions

Q. How can researchers design a synthetic route for 4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-1-ethyl-3-nitroquinolin-2(1H)-one?

  • Methodology :

  • Start with a quinoline core modified at the 1-position with an ethyl group via alkylation. Introduce the nitro group at the 3-position using nitration conditions (e.g., HNO₃/H₂SO₄).
  • For the piperazine-benzodioxole moiety, employ a nucleophilic substitution or reductive amination between a benzodioxol-5-ylmethyl halide and piperazine. Couple this intermediate to the quinoline scaffold via Buchwald-Hartwig amination or Ullmann-type coupling under Pd catalysis (e.g., PdCl₂(Ph₃P)₂, t-Bu-Xphos, Na₂CO₃ in 1,4-dioxane at 100°C) .
  • Purify intermediates via column chromatography (e.g., silica gel, gradient elution with ethyl acetate/hexanes) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • 1H/13C NMR : Assign peaks using DEPT or HSQC to confirm substituents (e.g., ethyl group at δ ~1.2–1.4 ppm, benzodioxole protons at δ ~6.7–6.9 ppm) .
  • HRMS : Validate molecular weight (e.g., calculated [M+H]⁺ for C₂₃H₂₃N₄O₅: 459.1664; observed: 459.1668) .
  • IR Spectroscopy : Identify key functional groups (e.g., nitro group stretching at ~1520 cm⁻¹, carbonyl at ~1680 cm⁻¹) .

Q. How can solubility and stability be optimized for in vitro assays?

  • Methodology :

  • Test solubility in DMSO, ethanol, and aqueous buffers (e.g., PBS at pH 7.4). Use sonication or co-solvents (e.g., 10% Cremophor EL) for hydrophobic compounds .
  • Conduct stability studies via HPLC at 25°C/60% RH over 24–72 hours to assess degradation under physiological conditions .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for the nitroquinoline-piperazine scaffold?

  • Methodology :

  • Synthesize analogs with variations in the benzodioxole (e.g., replacing with fluorophenyl) or piperazine (e.g., N-methylation). Evaluate bioactivity (e.g., enzyme inhibition, receptor binding) using dose-response assays (IC₅₀/EC₅₀) .
  • Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins, focusing on nitro group interactions and piperazine flexibility .

Q. What strategies mitigate off-target effects in cellular assays?

  • Methodology :

  • Use counter-screens against related receptors/enzymes (e.g., 5-HT1A in radioligand binding assays with [³H]-8-OH-DPAT) to assess selectivity .
  • Employ CRISPR-Cas9 knockout models to validate target specificity in cell lines .

Q. How can metabolic stability be improved for in vivo studies?

  • Methodology :

  • Conduct microsomal stability assays (e.g., rat liver microsomes, NADPH regeneration system) to identify metabolic hotspots (e.g., nitro reduction, piperazine oxidation).
  • Introduce blocking groups (e.g., fluorination at benzodioxole) or prodrug strategies (e.g., esterification of the quinoline carbonyl) .

Q. What analytical methods resolve synthetic byproducts or diastereomers?

  • Methodology :

  • Use chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol gradient) to separate enantiomers .
  • Characterize byproducts via LC-MS/MS with collision-induced dissociation (CID) to fragment ions and assign structures .

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